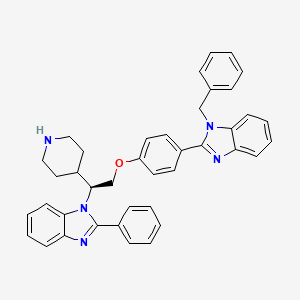

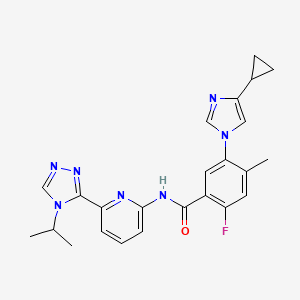

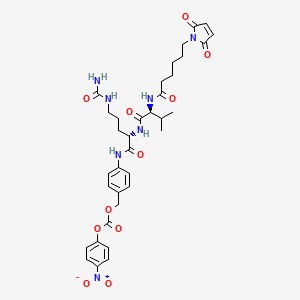

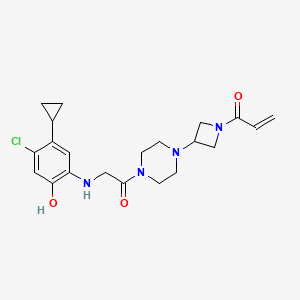

![molecular formula C23H19ClN2O3 B560227 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SR 2640 hydrochloride is a chemical compound known for its role as a competitive antagonist of leukotriene D4 and leukotriene E4. It is primarily used in scientific research to study the role of leukotrienes in human asthma and other inflammatory conditions .

Mechanism of Action

Target of Action

SR 2640 Hydrochloride is a subtype-specific CysLT1 leukotriene receptor antagonist . The CysLT1 receptor is a member of the G protein-coupled receptor superfamily . This receptor is activated by leukotrienes LTC4 and LTD4 .

Mode of Action

SR 2640 Hydrochloride interacts with its target, the CysLT1 receptor, in a competitive manner . It inhibits the binding of leukotrienes LTC4 and LTD4 to the CysLT1 receptor . This results in the inhibition of calcium mobilization, which is a key event in the activation of various cellular responses .

Biochemical Pathways

The CysLT1 receptor, when activated by LTC4 and LTD4, modulates inositol phospholipid hydrolysis and calcium mobilization . These biochemical pathways are involved in pro-inflammatory events such as constriction of airways and vascular smooth muscle, increased endothelial membrane permeability leading to plasma exudation and edema, and an enhanced secretion of viscous mucus .

Pharmacokinetics

It is soluble in dmso at 50 mg/ml , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

The antagonistic action of SR 2640 Hydrochloride on the CysLT1 receptor leads to several effects. In a guinea pig model of ileum and trachea contractions, SR 2640 Hydrochloride inhibited bronchoconstriction . It also inhibited the increase in the level of free intracellular Ca2+ and production of inositol phosphates in human polymorphonuclear neutrophils (PMN) . Furthermore, it selectively inhibited the migration of canine PMNs towards LTB4 .

Action Environment

It is known that the compound should be stored refrigerated at 2–8°c , suggesting that temperature could affect its stability As for its action and efficacy, these could potentially be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations

Biochemical Analysis

Biochemical Properties

SR 2640 Hydrochloride interacts with leukotriene receptors, specifically the CysLT1 receptor . The CysLT1 receptor is activated by LTC4 and LTD4, leading to calcium mobilization . SR 2640 Hydrochloride inhibits this activation in a concentration-dependent manner .

Cellular Effects

SR 2640 Hydrochloride has been observed to inhibit the effects of LTD4 on human polymorphonuclear neutrophils (PMN), suggesting that these cells contain the LTD4 receptor . It inhibits the increase in the level of free intracellular Ca2+ and the production of inositol phosphates induced by LTD4 .

Molecular Mechanism

The molecular mechanism of SR 2640 Hydrochloride involves its antagonistic action on the CysLT1 receptor . By inhibiting the activation of this receptor, it prevents the downstream effects of LTC4 and LTD4, including calcium mobilization and the production of inositol phosphates .

Dosage Effects in Animal Models

In animal models, specifically guinea pigs, SR 2640 Hydrochloride has been shown to prevent the contractile responses of the ileum and trachea to LTD4 and LTE4 when administered at a dosage of 1 mg/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR 2640 hydrochloride involves the reaction of 2-quinolinylmethoxyphenylamine with benzoic acid. The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of SR 2640 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: SR 2640 hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify its chemical structure.

Substitution: It can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

SR 2640 hydrochloride has significant applications in scientific research, including:

Chemistry: Used as a tool to study leukotriene receptors and their role in inflammatory processes.

Biology: Helps in understanding the biological pathways involving leukotrienes and their impact on cellular functions.

Medicine: Investigated for its potential therapeutic applications in treating asthma and other inflammatory diseases.

Industry: Utilized in the development of new drugs targeting leukotriene pathways .

Comparison with Similar Compounds

Montelukast sodium: Another leukotriene receptor antagonist used in the treatment of asthma.

Zafirlukast: Similar to montelukast, it is used to manage asthma symptoms.

Pranlukast: A leukotriene receptor antagonist with similar applications

Uniqueness: SR 2640 hydrochloride is unique due to its high selectivity and potency as a leukotriene D4 and leukotriene E4 antagonist. It has been extensively studied for its role in inhibiting specific leukotriene-mediated responses, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name |

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSYWFCTUKABKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.